Bakkenolide D

Neuraminidase Inhibitor Mechanism Infectious Disease

Select Bakkenolide D for defined non-competitive NA inhibition and spasmolytic research. Distinct from competitive inhibitors in Petasites extracts, this tool compound is essential for reproducible allosteric modulation, smooth muscle pharmacology, and analytical standardization studies. Avoid confounding results from crude extracts or non-interchangeable analogs.

Molecular Formula C21H28O6S
Molecular Weight 408.5 g/mol
Cat. No. B13384392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide D
Molecular FormulaC21H28O6S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC
InChIInChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3
InChIKeyLWHLMCCRIWZBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bakkenolide D for Scientific Research: Sourcing a Multi-Target Sesquiterpene with Distinct Mechanisms


Bakkenolide D is a sesquiterpene lactone belonging to the bakkenolide family, primarily isolated from various species of the Petasites genus, including Petasites japonicus and Petasites tricholobus [1]. This compound is characterized by a unique bakkane skeleton and is often found as a major component within the total bakkenolide fraction of these plants [2]. In scientific research, Bakkenolide D is procured for its reported bioactivities, which include the inhibition of bacterial neuraminidase (NA) and the modulation of allergic and spasmolytic responses, making it a subject of interest in infectious disease, allergy, and smooth muscle pharmacology research [1][3].

Why Generic Substitution of Bakkenolide D is Scientifically Unsound for Targeted Research


While several bakkenolides and caffeoylquinic acids coexist in Petasites extracts, they cannot be substituted for one another in hypothesis-driven research due to profound differences in their primary mechanisms of action, potency, and target engagement. For instance, within the same bacterial neuraminidase (NA) assay, Bakkenolide D acts as a non-competitive inhibitor, a distinct mechanism compared to the competitive inhibition exhibited by co-occurring compounds like 1,5-di-O-caffeoylquinic acid and 5-O-caffeoylquinic acid [1]. Furthermore, Bakkenolide D demonstrates functional antispasmodic activity comparable to a standard clinical agent, a property not reported for its close analog Bakkenolide B [2]. Therefore, using a crude extract or a different bakkenolide analog as a surrogate for Bakkenolide D will yield confounding and non-reproducible results, as the specific pharmacological profile is not interchangeable [1].

Product-Specific Quantitative Evidence Guide for Bakkenolide D: Key Comparator Data for Informed Procurement


Mechanism of Action Differentiation: Non-Competitive vs. Competitive Neuraminidase Inhibition

In a direct head-to-head enzymatic assay, Bakkenolide D is distinguished by its non-competitive mechanism of action against bacterial neuraminidase (NA) from Clostridium perfringens, in contrast to the competitive inhibition observed for co-isolated compounds. This difference in mechanism is a critical factor for drug discovery programs seeking specific modes of target engagement [1].

Neuraminidase Inhibitor Mechanism Infectious Disease

Neuraminidase Inhibitory Potency: Bakkenolide D vs. Bakkenolide B

When assessed in the same bacterial neuraminidase inhibition assay, Bakkenolide D demonstrates a clear, quantifiable advantage in potency over its close structural analog, Bakkenolide B. Bakkenolide D achieves an IC50 of 80.1 μM, whereas Bakkenolide B is practically inactive at concentrations up to 200 μM [1]. This data provides a clear rationale for selecting Bakkenolide D over Bakkenolide B for NA-focused research.

IC50 Neuraminidase Antibacterial

Functional Spasmolytic Activity: Bakkenolide D Compared to the Clinical Standard Alverine

In ex vivo tissue studies, the antispasmodic effect of Bakkenolide D is reported to be in the same range as that of Alverine, a recognized standard musculotropic spasmolytic agent [1]. While a precise IC50 or EC50 was not provided in the abstract, this comparative benchmark establishes Bakkenolide D's functional relevance in a well-characterized spasmolytic model, a property that distinguishes it from other bakkenolides whose spasmolytic activity has not been reported .

Antispasmodic Smooth Muscle Gastrointestinal

Oral Bioavailability in Rats: Baseline for In Vivo Study Design

A validated LC-MS/MS pharmacokinetic study in rats provides essential ADME data for in vivo experimental planning. Bakkenolide D exhibits low oral bioavailability (F = 2.57%) and an elimination half-life (T1/2) of 11.8 hours following a single 10 mg/kg oral dose [1]. This class-level inference suggests that, like many sesquiterpene lactones, in vivo efficacy studies with Bakkenolide D may be limited by poor systemic exposure and will require careful consideration of dosing route and formulation.

Pharmacokinetics Bioavailability ADME

Abundance as a Major Constituent in Plant Extracts: Relevance for Natural Product Standardization

In phytochemical studies of Petasites tricholobus, Bakkenolide D is consistently identified as a major component of the total bakkenolide fraction, constituting a significant portion of the characterized bioactive extract alongside Bakkenolide B, IIIa, and IVa [1]. While this does not represent a direct biological comparison, it supports the selection of Bakkenolide D as a key analytical marker for extract standardization and quality control, which is a more valuable application than using a minor or trace component.

Phytochemistry Standardization Quality Control

Cytotoxic Selectivity Profile: Implications for Anticancer Research

In the context of the bakkenolide family, the presence of specific substituents at the C-1 and C-9 positions of the bakkane skeleton, such as acetoxy groups, has been linked to the cytotoxicity observed in certain analogs [1]. While Bakkenolide D possesses such substituents, a direct and comprehensive cytotoxic comparison with a wide panel of analogs is not available in the provided evidence. This evidence is thus class-level, indicating that Bakkenolide D, based on its structural features, is a member of a class of compounds that warrants further investigation for selective anticancer activity.

Cytotoxicity Cancer Selectivity

Optimal Scientific and Industrial Application Scenarios for Bakkenolide D


Elucidating Non-Competitive Neuraminidase Inhibition Mechanisms

Researchers investigating allosteric modulation of bacterial neuraminidase can use Bakkenolide D as a selective tool. Its defined non-competitive mechanism, with an IC50 of 80.1 μM, contrasts directly with competitive inhibitors like 1,5-di-O-caffeoylquinic acid (IC50 = 2.3 μM), allowing for comparative studies on binding sites and enzyme kinetics [1].

Functional Studies in Ex Vivo Smooth Muscle Spasmolysis

For pharmacologists studying gastrointestinal or respiratory smooth muscle relaxation, Bakkenolide D serves as a valuable research compound. Its demonstrated spasmolytic effect, reported to be in the same range as the clinical standard Alverine in isolated rat tissue, validates its use as a positive control or lead compound in ex vivo organ bath experiments [2].

In Vivo Pharmacokinetic and Formulation Development Studies

Given its characterized pharmacokinetic profile in rats (e.g., low 2.57% oral bioavailability and an 11.8-hour half-life), Bakkenolide D is an ideal candidate for studies focused on improving the systemic exposure of poorly bioavailable natural products. It can be used to test novel drug delivery systems, such as nanoformulations or prodrug strategies, aimed at enhancing oral absorption [3].

Quality Control and Standardization of Petasites-Based Botanicals

As a major constituent of the total bakkenolide fraction in Petasites tricholobus, Bakkenolide D is a critical reference standard for the analytical chemistry of botanical products. It can be employed in HPLC or LC-MS assays to authenticate plant material, standardize extracts, and ensure batch-to-batch consistency in the manufacturing of Petasites-derived research materials or supplements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bakkenolide D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.